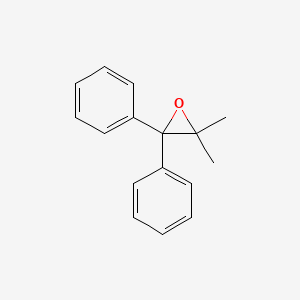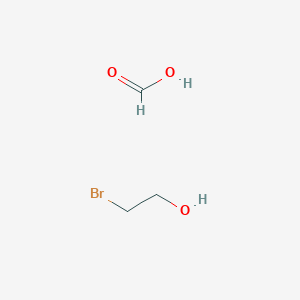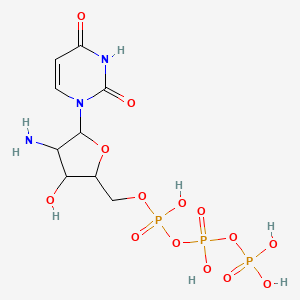![molecular formula C33H23N3O2 B12081071 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- CAS No. 182918-16-7](/img/structure/B12081071.png)
1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- is a complex organic compound with the molecular formula C33H23N3O2 and a molecular weight of 493.55 g/mol This compound is known for its unique structure, which includes a benzenediol core and a triazine ring substituted with biphenyl groups
Preparation Methods
The synthesis of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves multiple steps. The general synthetic route includes the reaction of 1,3-benzenediol with a triazine derivative substituted with biphenyl groups. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- can be compared with other similar compounds, such as:
1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: This compound has a similar triazine core but with different substituents, leading to variations in its chemical properties and applications.
1,3-Benzenediol, 4,4,4-(1,3,5 triazine)-2,4,6 tris: Another triazine derivative with different substituents, used in the production of UV absorbers.
Orcinol (5-methylbenzene-1,3-diol): A simpler benzenediol derivative with different chemical properties and applications.
Properties
CAS No. |
182918-16-7 |
|---|---|
Molecular Formula |
C33H23N3O2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H |
InChI Key |
RLTVFGXWHJQNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)




![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)








